molecular formula C14H16ClN5OS B2712357 (2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone CAS No. 1436244-28-8

(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone

Cat. No. B2712357
M. Wt: 337.83
InChI Key: KAMSZOQXICGLRG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloropyridinyl group, an ethylthiadiazolyl group, and a piperazinyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring and the pyridine ring. The chloro group on the pyridine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the chloro group could potentially make the compound more reactive .

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyridine derivatives, including compounds with chloropyridine moieties, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents. For example, a study by Patel, Agravat, and Shaikh (2011) synthesized amide derivatives including pyridinyl piperazinyl methanones, establishing their structures and evaluating their antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

Antagonistic Properties

Compounds featuring a chloropyridine and piperazine structure have been explored for their potential as antagonists to various receptors. For instance, Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research underscores the utility of chloropyridine-piperazine compounds in developing receptor antagonists (Romero et al., 2012).

Anticancer Agents

Thiadiazole-based compounds, which share structural similarities with the compound , have been investigated for their anticancer properties. A notable study by El-Masry et al. (2022) synthesized a series of thiadiazole-based compounds, demonstrating their selective cytotoxicity towards cancer cells over normal cells and indicating their potential as anticancer agents. These compounds were shown to induce cell cycle arrest and apoptotic cell death in cancer cells, highlighting their significance in cancer research (El-Masry et al., 2022).

Antimicrobial and Anticancer Activity

Further studies have synthesized novel compounds with pyrazole and thiadiazolyl moieties, evaluating their antimicrobial and anticancer activities. Compounds have been characterized and shown to possess significant activities, underscoring the potential of these chemotypes in developing therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

The safety and hazards of the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on studying the biological activity of this compound and its potential uses in medicine or other fields. It could also involve studying its synthesis and properties in more detail .

properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c1-2-12-17-14(22-18-12)20-7-5-19(6-8-20)13(21)10-3-4-16-11(15)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMSZOQXICGLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-4-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazine

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